molecular formula C12H15NO2 B2944405 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1367703-18-1

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B2944405
CAS RN: 1367703-18-1
M. Wt: 205.257
InChI Key: QWYGXOZYSWNZOV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention as it is present in various natural and non-natural compounds with intriguing biological properties .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization . Another approach includes a two-step procedure that involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the formula C11H15N . The InChI representation of the molecule is InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 161.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 .

Scientific Research Applications

Synthetic Methodologies and Applications 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a structural analog of phenylalanine and is utilized in diverse synthetic routes for the production of biologically relevant compounds. A notable application is in the synthesis of the alkaloid (+)-corlumine through a diastereoselective alkylation process starting from phenylalanine-derived precursors. This process demonstrates the compound's utility in creating enantiomerically pure tetrahydroisoquinoline derivatives, pivotal in alkaloid synthesis (Huber & Seebach, 1987).

Biological Significance The structure of this compound is integral to several peptide-based drugs, demonstrating its importance in medicinal chemistry. Its presence in various biologically active compounds underlines its significance in drug design, where its constrained analog nature of phenylalanine is exploited. Different synthetic approaches, including traditional Pictet-Spengler reactions and modern cycloadditions, facilitate the construction of this core unit in drug molecules, highlighting its versatility and crucial role in the development of new therapeutic agents (Kotha, Deodhar, & Khedkar, 2014).

Chemical Transformations and Derivatives The chemical versatility of this compound is further illustrated by its transformation into functionalized derivatives. One example is the practical synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing a 10-step process from dimedone, which emphasizes the compound's adaptability in complex chemical syntheses (Quintiliano & Silva, 2012).

Future Directions

The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Additionally, further exploration of their biological activities could also be a potential area of research .

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)7-13-10(11(14)15)8-5-3-4-6-9(8)12/h3-6,10,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYGXOZYSWNZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CC=C21)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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